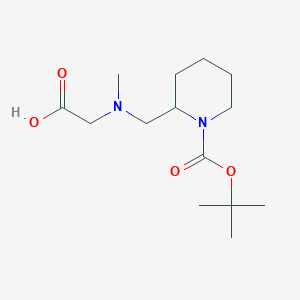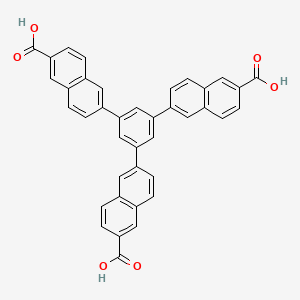
3,3',3''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid
Overview
Description
“3,3’,3’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid” is a derivative of 1,3,5-triazine . 1,3,5-Triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .
Synthesis Analysis
The synthesis of 1,3,5-triazines involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds . An atom-efficient, straightforward method for the synthesis of 2,4,6-triaryl-1,3,5-triazines via iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source is also demonstrated .Molecular Structure Analysis
The molecular structure of 1,3,5-triazines is a six-membered heterocyclic aromatic ring . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The chemical reactions involving 1,3,5-triazines include the trimerization of certain nitriles such as cyanogen chloride or cyanamide . The thermal transformations of 1,3,5-triazines result in planar nets formed by polyconjugated C–N bonds arranged into bundle aggregates .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,5-triazines include a white crystalline solid appearance and a melting point of 81 to 83 °C . The molecular shape is planar with a zero dipole moment .Scientific Research Applications
Adsorption and Capture Applications
- Iodine Adsorption : A study by Zhao et al. (2021) synthesized seven isostructural complexes using triazine tricarboxylic acid and rare earth metal ions. One of these complexes showed an impressive iodine adsorption capacity of 758.72 mg g−1 (Zhao et al., 2021).
Photocatalytic Activities
- Photocatalytic Degradation : Wei et al. (2015) reported the synthesis of two microporous complexes with notable photocatalytic properties. These complexes were effective in decomposing methylene blue under UV and visible-light irradiation, indicating potential applications in environmental protection (Wei et al., 2015).
Fluorometric Detection
- Detection of Sodium Hexametaphosphate : Li et al. (2017) developed a "turn-off" fluorometric detection method for sodium hexametaphosphate using a terbium(III) complex of triazine tribenzoic acid. This method proved to be simple, sensitive, and successfully applied to tea drink samples (Li et al., 2017).
Metal-Organic Frameworks (MOFs)
- Construction of MOFs : Wang et al. (2020) synthesized a novel zinc(II) MOF using triazine tribenzoic acid, demonstrating its potential in creating fascinating three-dimensional structures with potential applications in luminescence and fluorescence sensing (Wang et al., 2020).
Drug Delivery Systems
- Drug Carriers : Dinari et al. (2020) explored covalent triazine-based polymers for intercalating therapeutic agents. These carriers protected drugs from degradation and enhanced their solubility, showing promise in controlled drug release applications (Dinari et al., 2020).
Mechanism of Action
Mode of Action
The triazine core may be involved in π-π stacking interactions, while the benzoic acid groups may form hydrogen bonds or ionic interactions with the target .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, the compound’s stability and solubility may be affected by the pH of the environment. Similarly, temperature can influence the compound’s stability and its interactions with its targets.
properties
IUPAC Name |
3-[[4,6-bis(3-carboxyanilino)-1,3,5-triazin-2-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O6/c31-19(32)13-4-1-7-16(10-13)25-22-28-23(26-17-8-2-5-14(11-17)20(33)34)30-24(29-22)27-18-9-3-6-15(12-18)21(35)36/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H3,25,26,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYGUPSTBTUWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC(=C3)C(=O)O)NC4=CC=CC(=C4)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine](/img/structure/B3177130.png)





![4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline](/img/structure/B3177183.png)

![(11bR)-4-Hydroxy-2,6-bis(4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3177192.png)
![[1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene](/img/structure/B3177200.png)

